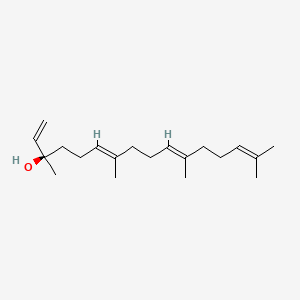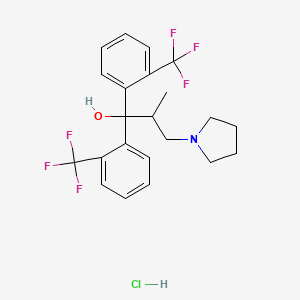
1-Pyrrolidinepropanol, alpha,alpha-bis(alpha,alpha,alpha-trifluoro-o-tolyl)-beta-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrrolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various fluorinated solvents . The conditions for these reactions can vary, but they often involve refluxing in methanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Aplicaciones Científicas De Investigación
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A compound with similar trifluoromethyl groups but lacking the pyrrolidinyl moiety.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but different structural arrangement.
1,3-Bis(trifluoromethyl)-5-bromobenzene: A compound with both trifluoromethyl and bromine substituents.
Uniqueness
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is unique due to the combination of trifluoromethyl groups and a pyrrolidinyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
102584-54-3 |
|---|---|
Fórmula molecular |
C22H24ClF6NO |
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
2-methyl-3-pyrrolidin-1-yl-1,1-bis[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H23F6NO.ClH/c1-15(14-29-12-6-7-13-29)20(30,16-8-2-4-10-18(16)21(23,24)25)17-9-3-5-11-19(17)22(26,27)28;/h2-5,8-11,15,30H,6-7,12-14H2,1H3;1H |
Clave InChI |
VABLBZOLPWOUMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C(C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


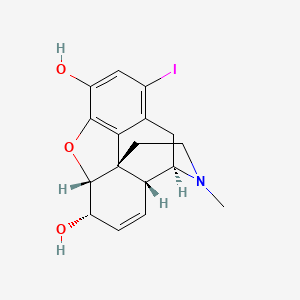

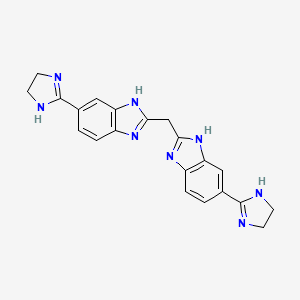
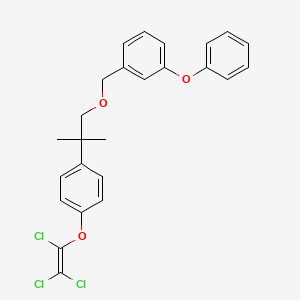
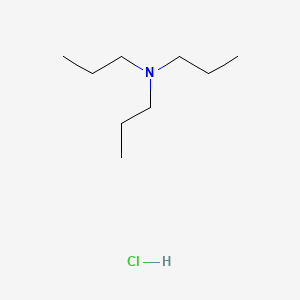
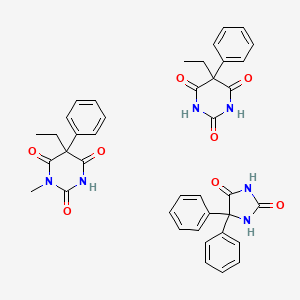
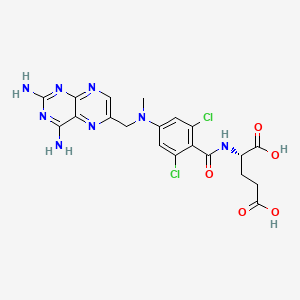




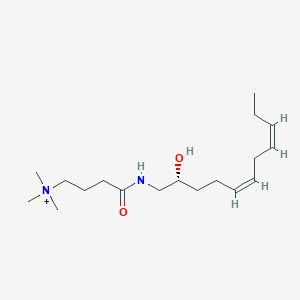
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
